molecular formula C21H18ClNO3S B11495524 7-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11495524
M. Wt: 399.9 g/mol
InChI Key: RMUWDTHRXOTPER-UHFFFAOYSA-N
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Description

7-{2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core substituted with a 4-chlorophenylmethoxy and a 3-methoxyphenyl group. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 7-{2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-b]pyridine core.

    Introduction of the 4-Chlorophenylmethoxy Group: This is achieved through a nucleophilic substitution reaction where a 4-chlorophenylmethoxy group is introduced to the core structure.

    Addition of the 3-Methoxyphenyl Group: This step involves the use of a suitable reagent to introduce the 3-methoxyphenyl group to the core structure.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

7-{2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-{2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 7-{2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

7-{2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE can be compared with other similar compounds, such as:

    Thienopyridine Derivatives: These compounds share the thieno[3,2-b]pyridine core structure but differ in the nature and position of substituents.

    Phenylmethoxy Derivatives: These compounds contain phenylmethoxy groups but may have different core structures.

    Methoxyphenyl Derivatives: These compounds include methoxyphenyl groups but may vary in the core structure and other substituents.

The uniqueness of 7-{2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE lies in its specific combination of substituents and core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H18ClNO3S

Molecular Weight

399.9 g/mol

IUPAC Name

7-[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C21H18ClNO3S/c1-25-18-4-2-3-15(16-11-19(24)23-17-9-10-27-21(16)17)20(18)26-12-13-5-7-14(22)8-6-13/h2-10,16H,11-12H2,1H3,(H,23,24)

InChI Key

RMUWDTHRXOTPER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)C3CC(=O)NC4=C3SC=C4

Origin of Product

United States

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